molecular formula C18H16O4 B5861287 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one

8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one

Cat. No. B5861287
M. Wt: 296.3 g/mol
InChI Key: UFXRILSPDDSJOG-UHFFFAOYSA-N
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Description

8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been studied extensively for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptor in the endocannabinoid system.

Mechanism of Action

8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one selectively activates the CB2 receptor in the endocannabinoid system, which is primarily expressed in immune cells and peripheral tissues. Activation of this receptor has been shown to modulate immune function, reduce inflammation, and promote tissue repair.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one can reduce inflammation and pain in animal models of various inflammatory and neuropathic conditions, including arthritis, multiple sclerosis, and neuropathic pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its selectivity for the CB2 receptor, which allows for targeted activation of this receptor without affecting the CB1 receptor, which is primarily expressed in the central nervous system and is associated with psychoactive effects. However, one limitation of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.

Future Directions

There are several potential future directions for research on 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one and other CB2 agonists. One area of interest is the development of more potent and selective CB2 agonists, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential use of CB2 agonists in the treatment of various autoimmune and inflammatory diseases, as well as neurodegenerative conditions such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CB2 agonists and their effects on the endocannabinoid system.

Synthesis Methods

The synthesis of 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one involves several steps, including the reaction of 2-methylpropene-1-ol with 8-hydroxy-2-methoxy-6H-benzo[c]chromen-6-one in the presence of a catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to yield 8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in high purity.

Scientific Research Applications

8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of various inflammatory and neuropathic conditions. It has been shown to have potent anti-inflammatory effects, as well as analgesic and neuroprotective properties.

properties

IUPAC Name

8-methoxy-3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11(2)10-21-13-5-7-15-14-6-4-12(20-3)8-16(14)18(19)22-17(15)9-13/h4-9H,1,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRILSPDDSJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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